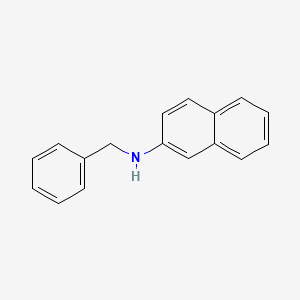

N-Benzylnaphthalen-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOITYDYBXNTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500077 | |

| Record name | N-Benzylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-18-9 | |

| Record name | N-Benzylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Benzylnaphthalen-2-amine from 2-Naphthol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing N-benzylnaphthalen-2-amine from 2-naphthol, a key transformation for accessing valuable intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most robust synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

Introduction: Strategic Importance of this compound

This compound and its derivatives are significant scaffolds in organic synthesis. The naphthalene moiety provides a rigid, lipophilic backbone, while the secondary amine linkage offers a site for further functionalization and hydrogen bonding interactions. These structural features are often exploited in the design of biologically active molecules and functional materials. A reliable and scalable synthesis from readily available starting materials like 2-naphthol is therefore of considerable interest.

This guide will focus on a robust and widely applicable two-step synthetic sequence: the conversion of 2-naphthol to 2-naphthylamine via the Bucherer reaction, followed by the N-benzylation of the resulting amine. We will also discuss alternative approaches and provide detailed experimental procedures and characterization guidelines.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from 2-naphthol can be approached through several pathways. The most common and reliable method is a two-step process.

2.1. Two-Step Synthesis: Bucherer Reaction followed by N-Benzylation

This classic approach offers high yields and well-understood reaction mechanisms.

-

Step 1: Bucherer Reaction: This reaction converts 2-naphthol to 2-naphthylamine using an aqueous solution of ammonia and sodium bisulfite.[1][2][3] The reaction is reversible and proceeds through an addition-elimination mechanism.[3]

-

Step 2: N-Benzylation: The resulting 2-naphthylamine can be benzylated using several methods, with two of the most common being direct alkylation with a benzyl halide or reductive amination with benzaldehyde.

2.2. Alternative One-Pot Approaches

While a direct, one-pot conversion of 2-naphthol to this compound is conceivable, for instance, through a modified Bucherer reaction using benzylamine instead of ammonia, the two-step approach is generally more reliable and higher yielding for this specific transformation.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

3.1. The Bucherer Reaction Mechanism

The Bucherer reaction is a fascinating example of a nucleophilic aromatic substitution. The key is the temporary dearomatization of the naphthalene ring, which facilitates the substitution.

Caption: Mechanism of the Bucherer Reaction.

3.2. N-Benzylation Mechanisms

3.2.1. Direct Alkylation (SN2)

The reaction of 2-naphthylamine with benzyl chloride proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the amine nitrogen attacks the electrophilic benzylic carbon, displacing the chloride ion.

Caption: SN2 mechanism for N-benzylation.

3.2.2. Reductive Amination

This two-stage, one-pot reaction involves the initial formation of an imine from 2-naphthylamine and benzaldehyde, which is then reduced in situ to the secondary amine.

Caption: Reductive amination mechanism.

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 2-Naphthylamine via the Bucherer Reaction

This protocol is adapted from established procedures for the Bucherer reaction.[1][4]

-

Reagents and Equipment:

-

2-Naphthol

-

Ammonium sulfite or sodium bisulfite

-

Aqueous ammonia (28-30%)

-

Autoclave or a sealed, high-pressure reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

-

Procedure:

-

In a high-pressure reaction vessel, combine 2-naphthol (1.0 eq), sodium bisulfite (1.5 eq), and concentrated aqueous ammonia (10-15 eq).

-

Seal the vessel and heat the mixture to 150-170 °C with vigorous stirring for 4-8 hours. The pressure will increase, so ensure the vessel is rated for the expected pressure at this temperature.

-

Cool the reaction vessel to room temperature.

-

Carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and make it basic with the addition of a concentrated sodium hydroxide solution.

-

The 2-naphthylamine will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2-naphthylamine.

-

-

Microwave-Assisted Alternative: [1]

-

In a sealed microwave reactor vessel, combine 2-naphthol (1.0 eq), an amine (in this case, ammonia from an aqueous solution), and an aqueous solution of sodium bisulfite.

-

Heat the mixture with microwave irradiation at a set temperature (e.g., 150-200 °C) for a significantly reduced reaction time (e.g., 15-60 minutes).

-

Work-up the reaction as described in the conventional heating method.

-

4.2. Step 2: Synthesis of this compound

Method A: N-Benzylation with Benzyl Chloride

This protocol is adapted from a reliable Organic Syntheses procedure for the benzylation of aniline.[5]

-

Reagents and Equipment:

-

2-Naphthylamine

-

Benzyl chloride

-

Sodium bicarbonate or another suitable base (e.g., potassium carbonate)

-

Ethanol or another suitable solvent

-

Standard laboratory glassware for reflux and work-up

-

Magnetic stirrer with heating

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthylamine (1.0 eq) in ethanol.

-

Add sodium bicarbonate (1.25 eq) to the solution.

-

Heat the mixture to reflux with stirring.

-

Slowly add benzyl chloride (1.05 eq) to the refluxing mixture over 30-60 minutes.

-

Continue to reflux for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or heptane).

-

Method B: Reductive Amination with Benzaldehyde

This is a general procedure that can be adapted for this specific transformation.[6][7]

-

Reagents and Equipment:

-

2-Naphthylamine

-

Benzaldehyde

-

A suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

A suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 2-naphthylamine (1.0 eq) and benzaldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as described in Method A.

-

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available in the literature, but expected to be a sharp-melting solid. The melting point of the isomeric N-benzylnaphthalen-1-amine is reported as 63-65 °C. |

| ¹H NMR | Expected signals for aromatic protons of the naphthalene and benzyl groups, a singlet for the benzylic CH₂ protons, and a broad singlet for the N-H proton. The benzylic CH₂ signal is expected around 4.4 ppm.[8] |

| ¹³C NMR | Expected signals for the aromatic carbons of both ring systems and a signal for the benzylic CH₂ carbon around 48 ppm.[8] |

| IR Spectroscopy | Characteristic N-H stretching vibration around 3400 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching bands.[9] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight of C₁₇H₁₅N (233.31 g/mol ).[10] |

Workflow and Logical Relationships

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow from 2-naphthol.

Conclusion

The synthesis of this compound from 2-naphthol is a well-established process that can be reliably achieved through a two-step sequence involving the Bucherer reaction and subsequent N-benzylation. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this synthesis. The choice between direct alkylation and reductive amination for the second step will depend on the availability of reagents and the specific requirements of the downstream applications. Careful execution of the described procedures and thorough characterization of the final product are essential for ensuring the quality and reliability of the synthesized material.

References

- 1. researchgate.net [researchgate.net]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. N-Benzylidene-2-naphthylamine | C17H13N | CID 300779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-Benzylnaphthalen-2-amine

Introduction

N-Benzylnaphthalen-2-amine is a secondary aromatic amine that incorporates both the bulky, planar naphthalene moiety and the flexible benzyl group. This unique structural combination makes it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry, where it can serve as a key building block or a functional end-product. Understanding its fundamental physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical and biological systems, design appropriate experimental conditions, and ensure its stability and purity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven experimental protocols for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. This compound is defined by its specific arrangement of atoms and bonds, which dictates all its subsequent properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Benzyl-2-naphthylamine, N-BENZYL-B-NAPHTHYL-AMINE | [1][2] |

| CAS Number | 13672-18-9 | [1] |

| Molecular Formula | C₁₇H₁₅N | [1][3] |

| Molecular Weight | 233.31 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2 | [2] |

The structure features a naphthalene ring system linked to a benzyl group via a secondary amine bridge. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic naphthalene system, a key factor influencing the compound's basicity and reactivity.

Core Physicochemical Properties

The physical state, solubility, and electronic nature of this compound are critical for its handling, formulation, and application. These properties are summarized below and discussed in detail.

| Property | Value | Reference |

| Melting Point | 68 °C | [2] |

| Boiling Point | 406.307 °C (at 760 mmHg) | [2] |

| Density | 1.145 g/cm³ | [2] |

| Flash Point | 215.501 °C | [2] |

| pKa (Predicted) | 4.13 ± 0.50 | [2] |

| LogP | 4.52 | [2] |

| Refractive Index | 1.694 | [2] |

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses two large, nonpolar aromatic systems (naphthalene and benzyl). This extensive hydrophobic character makes it poorly soluble in polar solvents like water.[4] Conversely, it is expected to be readily soluble in a range of common organic solvents such as dichloromethane, ethanol, ether, and toluene.[4][5] This behavior is typical for aromatic compounds with large hydrocarbon frameworks.[6]

Expert Insight: The choice of solvent for reactions, purification (e.g., recrystallization or chromatography), and analysis is dictated by this solubility profile. For purification by recrystallization, a solvent system would be chosen where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Acidity and Basicity (pKa)

The predicted pKa of the conjugate acid of this compound is approximately 4.13.[2] This value indicates that it is a weak base. The basicity of the amine is significantly reduced compared to aliphatic amines (whose conjugate acids have pKa values around 10-11) due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system of the naphthalene ring.[7][8] This resonance stabilization reduces the availability of the lone pair to accept a proton. For context, the pKa of the conjugate acid of 2-naphthylamine itself is 3.92.[9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, a secondary aromatic amine, the following characteristic absorption bands are expected:

-

N-H Stretch: A single, moderately sharp band in the region of 3350-3310 cm⁻¹.[10][11] This is a hallmark of a secondary amine (R₂NH), distinguishing it from primary amines which show two N-H stretching bands.[10][11]

-

C-N Stretch (Aromatic): A strong band between 1335-1250 cm⁻¹.[10][11]

-

N-H Wag: A broad, strong band in the 910-665 cm⁻¹ region, characteristic of primary and secondary amines.[10]

-

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic peaks in the 1600-1400 cm⁻¹ fingerprint region.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16 to 32 scans to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of ¹H and ¹³C nuclei.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: A complex series of multiplets between 7.0 and 8.0 ppm, corresponding to the protons on both the naphthalene and benzyl rings.

-

Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) typically around 4.3-4.5 ppm.[12]

-

Amine Proton (-NH-): A broad singlet that can appear over a wide chemical shift range. Its position is sensitive to solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.[13]

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the 110-150 ppm region.

-

Benzylic Carbon (-CH₂-): A signal in the 45-55 ppm region.

-

Experimental Workflow for NMR Analysis

The following diagram outlines a self-validating workflow for acquiring high-quality NMR data.

Caption: Standard workflow for NMR analysis.

Detailed Protocol for NMR Sample Preparation and Acquisition[14]

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is often chosen for its excellent solvating power for nonpolar compounds and its convenient residual solvent peak for spectral referencing.

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended aromatic systems of the naphthalene and benzyl groups in this compound are strong chromophores, leading to characteristic π → π* transitions. A solution of the compound in a UV-transparent solvent (like ethanol or hexane) is expected to show strong absorbance maxima in the 200-350 nm range.[15]

Synthesis and Reactivity

A reliable synthetic route is crucial for obtaining high-purity material for research. While several methods exist, one of the most efficient and common is reductive amination.

Synthetic Pathway: Reductive Amination

This two-step, one-pot process involves the initial formation of an imine from 2-naphthylamine and benzaldehyde, followed by in-situ reduction to the target secondary amine.[16] This method avoids the handling of harsh alkylating agents.

Caption: Synthetic workflow via reductive amination.

General Protocol for Synthesis[16]

-

Iminization: In a round-bottom flask, dissolve equimolar amounts of 2-naphthylamine and benzaldehyde in a suitable solvent like methanol or toluene. The reaction can be stirred at room temperature or gently heated to drive the condensation forward.

-

Reduction: After imine formation is complete (monitored by TLC or GC-MS), cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Quenching and Workup: Once the reduction is complete, cautiously quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: this compound should be handled in a well-ventilated chemical fume hood.[17][18] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[1][19] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation, which can cause discoloration.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[17]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its high melting point, poor aqueous solubility, and weak basicity are direct consequences of its large, hydrophobic, and resonance-stabilized structure. These characteristics, along with its spectroscopic fingerprint, provide the necessary framework for its synthesis, purification, and application in diverse scientific fields. The protocols and data presented in this guide offer a reliable and scientifically grounded resource for professionals working with this versatile compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. N-benzylnaphthalen-1-amine | C17H15N | CID 7038850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. allreviewjournal.com [allreviewjournal.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

N-Benzylnaphthalen-2-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of N-Benzylnaphthalen-2-amine, a versatile secondary amine with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis methodologies, and the rationale behind its growing importance as a structural scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique properties of this compound.

Core Compound Identification and Properties

This compound is a molecule of interest due to the combination of the bulky, lipophilic naphthalene ring and the flexible benzyl group. This unique architecture provides a foundation for developing compounds with specific steric and electronic properties conducive to biological interactions.

Chemical Identity:

-

Chemical Name: this compound

-

CAS Number: 13672-18-9

-

Molecular Formula: C₁₇H₁₅N

-

Molecular Weight: 233.31 g/mol

Synonyms: A variety of synonyms are used in literature and commercial listings, including:

- N-Benzyl-2-naphthylamine

- 2-Naphthalenamine, N-(phenylmethyl)-

- N-BENZYL-B-NAPHTHYL-AMINE

- N-Benzyl-beta-naphthyl-amine[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

| Property | Value |

| Melting Point | 68 °C |

| Boiling Point | 406.307 °C at 760 mmHg |

| Density | 1.145 g/cm³ |

| LogP | 4.52 |

| pKa | 4.13 ± 0.50 (Predicted) |

| Refractive Index | 1.694 |

Data sourced from LookChem[1].

Synthesis of this compound: Methodologies and Mechanistic Insights

The formation of the C-N bond between the naphthalene and benzyl moieties can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, substrate availability, and tolerance of functional groups. We will discuss two of the most robust and widely applicable methods: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[2] This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[3] For the synthesis of this compound, this would involve the reaction of 2-naphthaldehyde with benzylamine or benzaldehyde with 2-naphthylamine. The latter is often preferred due to the commercial availability and reactivity of the starting materials.

The causality behind this experimental choice lies in its efficiency and control. Unlike direct alkylation of amines, which can lead to over-alkylation, reductive amination proceeds via a stable imine intermediate, allowing for the selective formation of the desired secondary amine.[2] The use of mild reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) ensures the selective reduction of the imine in the presence of other functional groups.[2][4]

Experimental Protocol: Reductive Amination

-

Imine Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-naphthylamine in a suitable solvent such as methanol or benzene.

-

Add 1.1 equivalents of benzaldehyde to the solution.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the N-benzylidene-2-naphthylamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 10-12 hours.

-

Quench the reaction by the slow addition of water.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Logical Relationship: Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[5] This method allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.[6] For the synthesis of this compound, this reaction would involve the coupling of an aryl halide (e.g., 2-bromonaphthalene or 2-chloronaphthalene) with benzylamine.

The expertise behind employing this method lies in its broad substrate scope and high efficiency, often providing excellent yields where other methods may fail.[5] The choice of palladium catalyst, phosphine ligand, and base is critical for the success of the reaction and must be optimized for the specific substrates. The mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

-

Add 1.0 equivalent of 2-bromonaphthalene and 1.2 equivalents of benzylamine.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

-

Reaction:

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Logical Relationship: Buchwald-Hartwig Amination Workflow

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

The this compound Scaffold in Drug Discovery

The naphthalene moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] Similarly, the benzylamine motif is a common structural element in many pharmaceuticals.[8] The combination of these two pharmacophores in this compound creates a molecule with significant potential for the development of new therapeutic agents.

Derivatives of N-benzylamines have shown promise as anticancer agents. For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[9][10] The naphthalene and benzyl groups can be strategically functionalized to optimize binding to target proteins and improve pharmacokinetic properties.

Furthermore, benzylamine and its derivatives have demonstrated antitumoral activity in melanoma models, inducing apoptosis and reducing cell proliferation and migration.[11] The lipophilicity imparted by the naphthalene ring in this compound could enhance membrane permeability, a desirable trait for drugs targeting intracellular components.

The versatility of the this compound scaffold also extends to the development of antimicrobial agents. Naphthalene derivatives are known to possess antimicrobial properties, and the benzylamine moiety can be modified to enhance this activity.[12] For example, chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have been synthesized and shown to have potent antifungal activity.[13] Additionally, N-benzyl-1H-benzimidazol-2-amine derivatives have been evaluated for their in vitro activity against various Leishmania species.[14]

Signaling Pathway: Potential Role as an HDAC Inhibitor

While the specific biological targets of this compound are a subject for further investigation, its structural similarity to known HDAC inhibitors suggests a potential mechanism of action in cancer therapeutics. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Caption: Potential mechanism of action of this compound derivatives as HDAC inhibitors.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its straightforward synthesis via robust methods like reductive amination and Buchwald-Hartwig amination, combined with the proven pharmacological relevance of its constituent naphthalene and benzylamine scaffolds, makes it an attractive starting point for the development of novel therapeutics. Further exploration of its biological activities and derivatization to optimize its properties will undoubtedly lead to new and exciting discoveries in medicinal chemistry.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Structural Characterization of N-Benzylnaphthalen-2-amine: A Multi-Technique Spectroscopic and Crystallographic Approach

An in-depth technical guide by a Senior Application Scientist

Abstract: N-Benzylnaphthalen-2-amine is a secondary aromatic amine featuring a privileged naphthyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. Unambiguous structural characterization is a prerequisite for any meaningful research or development activity, from establishing structure-activity relationships (SAR) to ensuring batch-to-batch consistency in manufacturing. This guide provides a comprehensive, field-proven framework for the definitive structural elucidation of this target molecule. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system where spectroscopic and crystallographic data converge to build an unassailable structural proof.

Introduction: The Imperative for Rigorous Characterization

The benzylamine and naphthalene moieties are foundational structures in a multitude of FDA-approved pharmaceuticals.[1] The combination of these fragments in this compound results in a molecule with unique steric and electronic properties. Its potential applications hinge on the precise three-dimensional arrangement of its atoms and the nature of its chemical bonds. Consequently, a superficial analysis is insufficient; a robust, multi-faceted approach is essential to confirm identity, purity, and conformation. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction to achieve this goal.

Contextual Starting Point: Synthesis Overview

To approach characterization intelligently, one must consider the molecule's origin. A common synthetic route involves the N-alkylation of 2-naphthylamine with a benzyl halide or the reductive amination of 2-naphthylamine with benzaldehyde.[2][3] Another viable path is the Buchwald-Hartwig amination between 2-bromonaphthalene and benzylamine.[4] Each route carries a distinct profile of potential impurities, such as unreacted starting materials, over-alkylated tertiary amines (N,N-dibenzylnaphthalen-2-amine), or residual catalysts. Our characterization strategy is designed not only to confirm the desired structure but also to rule out these process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and population of ¹H and ¹³C nuclei.[5] For this compound (C₁₇H₁₅N), NMR confirms the presence and unique arrangement of all constituent protons and carbons.

The following tables outline the predicted chemical shifts, which are derived from established principles of NMR spectroscopy and data from analogous structures.[6][7]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

|---|---|---|---|---|

| Naphthalene-H | 7.10 - 7.80 | Multiplets (m) | 7H | The seven protons on the naphthalene ring will appear as a series of complex multiplets in the aromatic region, characteristic of a 2-substituted naphthalene. |

| Benzyl-H (aromatic) | 7.25 - 7.45 | Multiplets (m) | 5H | The five protons of the benzyl ring will resonate in the aromatic region, overlapping with some naphthalene signals. |

| Benzyl-CH₂ | ~4.45 | Singlet (s) | 2H | These two protons are chemically equivalent and adjacent to the nitrogen. The signal is a sharp singlet, a hallmark of the benzylamine moiety. Its integration value of 2H is a critical validation point. |

| Amine-NH | ~4.10 | Broad Singlet (br s) | 1H | This secondary amine proton is exchangeable and often appears as a broad signal. Its chemical shift can vary with concentration and solvent. Can be confirmed by D₂O exchange. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

|---|---|---|

| Naphthalene-C (quaternary) | 128 - 146 | Includes the carbon atom bonded to nitrogen (C2) and the ring-junction carbons. The C2 carbon will be significantly influenced by the nitrogen substituent. |

| Naphthalene-CH | 108 - 129 | The seven CH carbons of the naphthalene system will appear in this region. |

| Benzyl-C (quaternary) | ~139 | The ipso-carbon of the benzyl ring, to which the methylene group is attached. |

| Benzyl-CH | 127 - 129 | The five CH carbons of the benzyl ring. |

| Benzyl-CH₂ | ~48 | This signal in the aliphatic region is highly characteristic and confirms the -CH₂-N linkage. Its upfield position relative to the aromatic carbons is a key identifier. |

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[5] If solubility is an issue or exchangeable protons need to be observed more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[5]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds. This delay is crucial for accurate integration.

-

Number of Scans: 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ('zgpg30') to provide a spectrum of singlets for each unique carbon.

-

Spectral Width: 0-160 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its elemental composition. Furthermore, fragmentation patterns offer corroborating evidence for the proposed structure.

For this compound (Exact Mass: 233.1204), the following ions are expected.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Ion | Calculated m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 234.1281 | The protonated molecular ion. Its detection provides the most direct confirmation of the molecular formula C₁₇H₁₅N. |

| [M]⁺ | 233.1204 | The molecular ion, observable with techniques like APCI or EI. |

| [C₁₀H₈N]⁺ | 142.0651 | Fragment resulting from the loss of the benzyl radical (C₇H₇•), corresponding to the naphthylamine cation. |

| [C₇H₇]⁺ | 91.0542 | The highly stable tropylium cation, a classic fragment for benzyl-containing compounds.[8] Its presence is a strong indicator of the benzyl moiety. |

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement. Electrospray ionization (ESI) in positive mode is the preferred method for amines as they are readily protonated.[9]

-

Data Acquisition:

-

Infusion: Directly infuse the sample solution into the source.

-

Mass Range: Scan a mass range of m/z 50-500.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 234.13) for collision-induced dissociation (CID) to observe the characteristic fragments (e.g., m/z 91.05).[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR confirms the presence of the secondary amine, the aromatic rings, and the aliphatic linker.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak - Medium | A single, relatively sharp peak in this region is the definitive signature of a secondary amine (R₂NH).[10] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Absorption from the C-H bonds on both the naphthalene and benzyl rings. |

| Aliphatic C-H Stretch | 2950 - 2850 | Weak | Asymmetric and symmetric stretching of the benzylic CH₂ group. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium - Strong | Multiple sharp bands characteristic of the aromatic ring skeletal vibrations. |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | This strong absorption confirms the bond between the aromatic ring system and the amine nitrogen.[10] |

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and reproducibility. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state.[11] It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular packing interactions.

-

Crystallization (Rate-Limiting Step): High-quality single crystals are paramount.[12]

-

Technique: Slow evaporation is the most common method. Dissolve the purified compound to near-saturation in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Procedure: Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment. The goal is slow, ordered growth.

-

-

Crystal Mounting & Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[13]

-

The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.

-

The instrument irradiates the crystal with monochromatic X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods are used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

-

This model is then refined against the experimental data to yield the final structure with high precision.

-

Conclusion: A Triad of Unimpeachable Evidence

The structural characterization of this compound is not a linear process but a convergent one. Mass spectrometry confirms the elemental formula. NMR spectroscopy meticulously maps the covalent framework, defining the precise connectivity of every atom. FTIR provides a rapid and reliable confirmation of the key functional groups. Finally, single-crystal X-ray diffraction delivers the ultimate, unambiguous three-dimensional structure. By integrating these orthogonal techniques, we construct a self-validating data package that leaves no room for ambiguity, providing the solid and trustworthy foundation required for advanced research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyzetest.com [analyzetest.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

N-Benzylnaphthalen-2-amine molecular weight and formula

An In-Depth Technical Guide to N-Benzylnaphthalen-2-amine

Introduction

This compound is a secondary aromatic amine that incorporates both a bulky naphthalene moiety and a flexible benzyl group. This unique structural combination makes it a compound of significant interest in the fields of synthetic organic chemistry, materials science, and drug discovery. The naphthalene core is a prevalent feature in many biologically active molecules, while the benzylamine functional group is a cornerstone in the synthesis of numerous pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, analytical characterization, potential applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in any research or development endeavor. This compound is a solid at room temperature with a defined molecular structure and predictable chemical behavior based on its constituent functional groups.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅N | [3] |

| Molecular Weight | 233.313 g/mol | [3] |

| CAS Number | 13672-18-9 | [3] |

| IUPAC Name | This compound | |

| Density | 1.145 g/cm³ | [3] |

| Boiling Point | 406.307 °C at 760 mmHg | [3] |

| Flash Point | 215.501 °C | [3] |

| LogP (octanol/water) | 4.52 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Synthesis and Purification

The synthesis of N-benzylamines can be achieved through various established organic chemistry methodologies, most commonly via reductive amination or nucleophilic substitution.[4][5] For this compound, a highly efficient route involves the coupling of 2-substituted naphthalene with benzylamine.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

While multiple routes exist, the Palladium-catalyzed Buchwald-Hartwig amination offers a robust and high-yielding method for coupling aryl halides with amines. This approach is favored for its broad functional group tolerance and generally mild reaction conditions. The synthesis proceeds by coupling 2-bromonaphthalene with benzylamine.

Caption: Buchwald-Hartwig synthesis workflow.

Detailed Experimental Protocol

Materials:

-

2-Bromonaphthalene

-

Benzylamine[6]

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Racemic-BINAP or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Reactant Addition: Add 2-bromonaphthalene (1.0 eq), sodium tert-butoxide (1.4 eq), and a magnetic stir bar.

-

Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by benzylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Quenching and Extraction: Once complete, cool the mixture to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound, based on its functional groups.

| Technique | Characteristic Signature | Reference |

| FTIR (cm⁻¹) | ~3350-3310: Single, sharp N-H stretch (indicative of a secondary amine).~3100-3000: Aromatic C-H stretches.~2950-2850: Aliphatic C-H stretches (from -CH₂- group).~1600, ~1500: Aromatic C=C bending.~1335-1250: Strong C-N stretch (aromatic amine). | [7],[8] |

| ¹H NMR (ppm) | ~7.8-7.2: Multiple signals corresponding to the 9 aromatic protons of the naphthalene and benzyl rings.~4.4: Singlet or doublet, 2H (benzylic -CH₂- protons).~4.0-5.0: Broad singlet, 1H (amine N-H proton, position is variable and may exchange with D₂O). | [9] |

| ¹³C NMR (ppm) | ~140-120: Multiple signals for the 16 aromatic carbons.~48: Signal for the benzylic -CH₂- carbon. | [9] |

| Mass Spec (m/z) | 233: Molecular ion peak (M⁺). As per the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms.142: Fragment from cleavage of the benzyl group ([M-91]⁺).91: Tropylium ion (benzyl cation), often a base peak for benzyl-containing compounds. | [9],[8] |

Potential Applications in Research and Drug Development

The this compound scaffold is a promising starting point for developing novel therapeutic agents. The benzylamine motif is present in a wide array of FDA-approved drugs, highlighting its importance as a pharmacophore.[1]

Role as a Scaffold in Medicinal Chemistry

-

Histone Deacetylase (HDAC) Inhibition: Structurally related N-benzylpyrimidin-2-amine derivatives have been successfully designed as potent HDAC inhibitors for cancer therapy.[10] The naphthalene core of this compound can serve as a "cap" group to interact with the enzyme surface, a key feature in many HDAC inhibitor designs.

-

Antiproliferative Agents: Benzylamine derivatives have demonstrated cytotoxic and antiproliferative activity against various tumor cell lines, including aggressive melanoma, by inducing apoptosis and reducing metastasis.[2]

-

CNS-Active Agents: The lipophilic nature of the molecule (LogP ≈ 4.52) suggests good potential for crossing the blood-brain barrier, making it an interesting scaffold for developing agents targeting the central nervous system.

Caption: A potential drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the known hazards of its constituent classes: aromatic amines and benzylamines.[11][12]

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin.[12] Likely causes skin irritation and serious eye damage. Aromatic amines as a class can have long-term health effects and should be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Keep away from strong oxidizing agents and acids.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

Conclusion

This compound is a well-defined chemical entity with significant untapped potential. Its straightforward synthesis, combined with the proven pharmacological relevance of its structural components, makes it an attractive scaffold for further investigation. This guide provides the core technical knowledge required for researchers to synthesize, characterize, and safely handle this compound, paving the way for its application in novel chemical and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 5. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N-Benzylnaphthalen-2-amine in Organic Solvents

<

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that influences every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of N-Benzylnaphthalen-2-amine, a molecule of interest in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of solubility, predict the behavior of this compound based on its molecular structure, provide a robust, field-proven experimental protocol for quantitative solubility determination, and discuss the critical factors that modulate solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to managing solubility challenges.

Introduction: The Central Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental property in chemical and pharmaceutical sciences.[1] For a compound like this compound, a thorough understanding of its solubility profile in various organic solvents is paramount. It dictates the choice of solvents for:

-

Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Analytical Characterization: Preparing solutions for techniques like HPLC, GC, and NMR.

-

Formulation Development: Creating stable and effective delivery systems for potential therapeutic applications.

This guide moves beyond a simple data table, offering a causal explanation of the factors governing the solubility of this compound to empower scientists to make informed decisions in the laboratory.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3][4] This adage states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[3][4] To apply this to this compound, we must first analyze its molecular structure.

2.1. Physicochemical Properties of this compound

-

Molecular Formula: C₁₇H₁₅N

-

Molecular Weight: 233.31 g/mol

-

Structure:

(Image Source: PubChem CID 7038850)[5]

-

Key Structural Features & Analysis:

-

Large Aromatic System: The molecule is dominated by two bulky, nonpolar aromatic systems: a naphthalene ring and a benzyl group. These large hydrocarbon regions make the molecule predominantly hydrophobic.[6]

-

Secondary Amine Group (-NH-): The nitrogen atom with its lone pair of electrons and associated hydrogen atom introduces a degree of polarity. This secondary amine can act as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the N lone pair).[7][8]

-

Overall Polarity: Despite the presence of the amine group, the large nonpolar surface area from the aromatic rings is the dominant feature. Therefore, this compound is classified as a sparingly polar or largely nonpolar compound. The calculated XLogP3 value of 4.4 further supports its lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[5]

-

2.2. Predicting Solubility in Different Solvent Classes

Based on the "like dissolves like" principle, we can make the following predictions:[1][2][3][4]

-

High Solubility Expected in:

-

Nonpolar Solvents: Solvents like toluene, hexane, and diethyl ether should be effective at dissolving this compound due to favorable van der Waals interactions with its large hydrocarbon structure.

-

Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are expected to be excellent solvents. Their moderate polarity can interact with the amine group, while their organic nature readily solvates the aromatic rings.

-

-

Moderate to Low Solubility Expected in:

-

Polar Protic Solvents: Alcohols like ethanol and methanol may show moderate solubility. While they can hydrogen bond with the amine group, their strong intermolecular hydrogen-bonding networks are only partially disrupted to accommodate the large nonpolar solute. As the alkyl chain of the alcohol increases (e.g., propanol, butanol), solubility is likely to improve as the solvent becomes less polar.

-

-

Very Low to Insoluble in:

-

Highly Polar Solvents: Water is expected to be a very poor solvent. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, hydrophobic this compound molecule is not sufficiently compensated by the formation of new solute-solvent interactions.[6]

-

The following diagram illustrates this predicted relationship.

Quantitative Solubility Data

While theoretical principles provide excellent guidance, empirical data is the gold standard. A comprehensive search of the literature reveals a lack of specific, publicly available quantitative solubility data for this compound. This underscores the importance of the experimental protocol provided in the next section. For context, the parent compound, naphthalen-2-amine, is known to be soluble in organic solvents like ethanol and ether but has low solubility in water.[6] This aligns with the predictions for its N-benzylated derivative.

The table below is presented as a template for researchers to populate as they generate data using the protocol provided.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |

| Toluene | Nonpolar | 25 | Data to be determined | |

| Hexane | Nonpolar | 25 | Data to be determined | |

| Dichloromethane | Polar Aprotic | 25 | Data to be determined | |

| Acetone | Polar Aprotic | 25 | Data to be determined | |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | |

| Ethanol | Polar Protic | 25 | Data to be determined | |

| Methanol | Polar Protic | 25 | Data to be determined | |

| Water | Highly Polar | 25 | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized method is essential. The isothermal shake-flask method is a widely accepted and robust technique, forming the basis of guidelines such as OECD Test Guideline 105 for water solubility.[9][10][11] The following protocol is adapted for use with organic solvents.

4.1. Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

4.2. Causality and Self-Validation

-

Why use excess solid? To ensure that the solution becomes fully saturated, representing the maximum amount of solute the solvent can hold under the specified conditions.

-

Why constant temperature? Solubility is highly temperature-dependent.[12][13][14] Maintaining a constant temperature is critical for data accuracy and reproducibility. For most solids in organic solvents, solubility increases with temperature.[12][14]

-

Why agitation? To increase the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution. It ensures the entire volume of the solvent is exposed to the solute, facilitating the establishment of equilibrium.

-

Why determine equilibrium? The system must reach a steady state where the rate of dissolution equals the rate of precipitation. To validate this, samples are taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield concentration values that are statistically identical.

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to several glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps). Rationale: Using an amount that is clearly in excess (e.g., 50-100 mg for 5 mL of solvent) ensures saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Place the sealed vials in a constant-temperature orbital shaker or on a magnetic stir plate within a temperature-controlled chamber set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples vigorously.

-

Sampling: After a predetermined time (e.g., 24 hours), stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. Rationale: This allows the excess solid to settle, preventing clogging of the filter in the next step.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a glass syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and discard the first portion of the filtrate (e.g., 0.5 mL) to saturate the filter material. Collect the subsequent filtrate into a clean, pre-weighed vial. Rationale: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Repeat for Equilibrium Confirmation: Repeat steps 4 and 5 at a later time point (e.g., 48 hours). If the measured concentrations are consistent, equilibrium can be assumed. If not, continue agitation and sample at a later time (e.g., 72 hours).

-

Analysis:

-

Gravimetric Method (for non-volatile solutes/solvents): Accurately weigh the vial containing the filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved.

-

Chromatographic Method (e.g., HPLC-UV): Prepare a precise dilution of the filtrate with a suitable mobile phase. Quantify the concentration against a pre-validated calibration curve prepared from known standards of this compound. Rationale: This is the preferred method for its high sensitivity and specificity.

-

-

Calculation:

-

Gravimetric: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solvent in mL, calculated from the mass of filtrate and solvent density).

-

Chromatographic: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor).

-

The following diagram outlines this experimental workflow.

Conclusion

References

- 1. fountainmagazine.com [fountainmagazine.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. N-benzylnaphthalen-1-amine | C17H15N | CID 7038850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. filab.fr [filab.fr]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. search.library.brandeis.edu [search.library.brandeis.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Theoretical and Experimental Analysis of N-Benzylnaphthalen-2-amine

Abstract: This technical guide provides a comprehensive theoretical and experimental framework for the study of N-Benzylnaphthalen-2-amine, a molecule of significant interest in medicinal and materials chemistry. This document details the computational investigation of its structural and electronic properties using Density Functional Theory (DFT) and outlines robust experimental protocols for its synthesis and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: The Significance of this compound

This compound is an aromatic secondary amine that incorporates both a naphthalene and a benzyl moiety. This unique structural combination imparts a range of interesting chemical and physical properties, making it a valuable scaffold in various fields of chemical research. The naphthalene group provides a large, rigid, and electron-rich aromatic system, while the benzyl group introduces conformational flexibility and additional aromatic character.

The N-H bond of the secondary amine is a key functional group, acting as a hydrogen bond donor and a site for further chemical modification. The overall molecular structure suggests potential applications in areas such as:

-

Medicinal Chemistry: The arylamine and benzylamine motifs are present in numerous biologically active compounds. This compound could serve as a precursor for the development of novel therapeutic agents, including anticancer and antimicrobial drugs[1][2].

-

Materials Science: The extended π-system of the naphthalene ring suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Chemical Synthesis: This molecule can be a versatile intermediate in the synthesis of more complex organic molecules and ligands for catalysis[3].

A thorough understanding of the theoretical underpinnings of this compound's structure and electronic properties is crucial for its rational application and for the design of new functional derivatives. This guide provides a dual approach, combining computational modeling with experimental validation to offer a complete picture of this molecule.

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and understanding the properties of molecules at the atomic level. For this compound, a DFT-based approach can provide invaluable insights into its geometry, electronic structure, and spectroscopic characteristics.

Computational Methodology

The theoretical investigation of this compound is typically performed using a combination of quantum chemical methods. A well-established and effective approach involves the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules.

Caption: Computational workflow for the theoretical analysis of this compound.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The benzyl group can rotate relative to the naphthalene moiety, leading to different conformers. A potential energy surface scan can be performed to identify the global minimum energy conformation.

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-N (amine) Bond Length | ~1.40 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~125° |

| Dihedral Angle (C-C-N-C) | Variable (conformational flexibility) |

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom, while the LUMO is likely distributed over the aromatic systems.

-